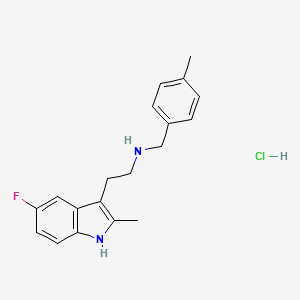

![molecular formula C21H32N2O5S B2491204 3-(4-(tert-butyl)phenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide CAS No. 1902900-87-1](/img/structure/B2491204.png)

3-(4-(tert-butyl)phenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

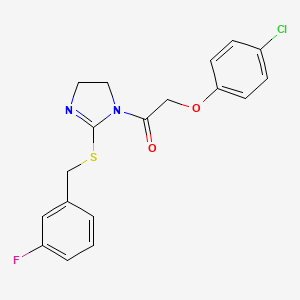

The synthesis of similar sulfonamide compounds typically involves multiple steps, including the reaction of specific amine precursors with sulfonyl chlorides or isothiocyanates to afford the desired sulfonamide derivatives. For instance, studies have shown the synthesis of related sulfonamide analogs for potential applications in inhibiting specific pathways or as enzyme inhibitors, demonstrating the versatility and complexity of these synthesis routes (Mun et al., 2012), (Abbasi et al., 2019).

Molecular Structure Analysis

Molecular structure determinations often employ techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate the configuration and conformation of molecules. For compounds within the sulfonamide category, crystal structure analyses reveal specific geometric parameters, including bond lengths, angles, and molecular conformations, which are crucial for understanding their interaction mechanisms (Saeed et al., 2010).

Chemical Reactions and Properties

Sulfonamides, including structures similar to the target compound, engage in a variety of chemical reactions, reflecting their reactivity and functional group transformations. These reactions can include sulfonamide formation, nucleophilic substitution, and cyclization reactions, offering pathways to diverse molecular architectures (Tanaka et al., 1984).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are pivotal for their processing, formulation, and potential application in various fields. Research has highlighted the importance of these physical characteristics in the development of therapeutic agents and other chemical entities (Ye et al., 2014).

Chemical Properties Analysis

The chemical properties of sulfonamides, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are central to their chemical behavior and applications. Studies have explored these aspects to design compounds with desired biological activities or chemical functions, underscoring the role of sulfonamide functionality in determining the overall properties of these molecules (Chen et al., 2006).

Wissenschaftliche Forschungsanwendungen

Angiotensin II Antagonism

- Research indicates that compounds related to 3-(4-(tert-butyl)phenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide exhibit potent angiotensin II antagonism, which is significant for controlling blood pressure and treating heart conditions (Ashton et al., 1994).

Antibacterial Properties

- Studies have demonstrated the antibacterial potential of similar sulfonamides. Their ability to combat both Gram-negative and Gram-positive bacterial strains has been noted, making them valuable in the field of infectious diseases (Abbasi et al., 2016); (Irshad et al., 2016).

Enzyme Inhibition

- Sulfonamides like this compound have shown potential in inhibiting various enzymes, including acetylcholinesterase and α-glucosidase. This suggests their potential use in treating neurological disorders and diabetes (Abbasi et al., 2019).

Combination Therapies

- When combined with other therapeutic agents, such as cell-penetrating peptides, these compounds have shown enhanced antibacterial activity. This suggests a potential for developing combination therapies to tackle resistant bacterial infections (Ratrey et al., 2021).

Cancer Research

- There is evidence of these compounds being effective in cancer research, particularly in designing new drugs to combat enterovirus infections, which are linked to certain types of cancer (Shetnev et al., 2022).

Antioxidant Properties

- Sulfonamides, including derivatives of this compound, have shown promising antioxidant properties. This is crucial in combating oxidative stress-related diseases (Milaeva et al., 2018).

Radical Scavenging and Neuroprotection

- Similar compounds have been studied for their ability to scavenge radicals and offer neuroprotective benefits, which could be significant in treating neurological disorders and conditions involving oxidative stress (Maples et al., 2001).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-[(4-tert-butylphenyl)sulfonylamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O5S/c1-21(2,3)15-4-7-17(8-5-15)29(25,26)22-11-10-20(24)23-16-6-9-18-19(14-16)28-13-12-27-18/h4-5,7-8,16,18-19,22H,6,9-14H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYYDYDERGLSIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2CCC3C(C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-tert-butylbenzenesulfonamido)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2491122.png)

![N-(4-fluorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2491128.png)

![N-[(3-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2491137.png)

![1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid](/img/structure/B2491144.png)